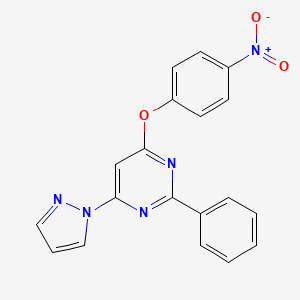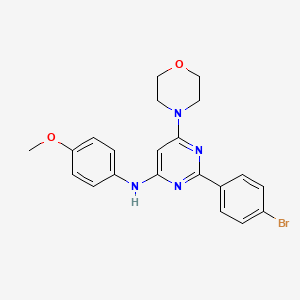
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine
Overview
Description
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine, also known as BMS-754807, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.
Mechanism of Action
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine inhibits the IGF-1R and IR tyrosine kinases by binding to the ATP binding site of the receptors. This prevents the receptors from phosphorylating downstream signaling molecules, leading to inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine in lab experiments is its potency and selectivity for the IGF-1R and IR tyrosine kinases. This makes it a useful tool for studying the role of these receptors in cancer cell growth and survival. However, one limitation of using 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
For the development of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its efficacy, and the optimization of dosing and administration schedules. In addition, further studies are needed to elucidate the mechanisms of resistance to 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine and to identify strategies to overcome this resistance.
In conclusion, 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine is a promising small molecule inhibitor that has shown efficacy in preclinical and clinical trials for the treatment of cancer. Its potent inhibition of the IGF-1R and IR tyrosine kinases makes it a useful tool for studying the role of these receptors in cancer cell growth and survival. However, further studies are needed to optimize its use and to identify strategies to overcome resistance.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and survival of cancer cells by blocking the IGF-1R and IR signaling pathways, which are involved in cell proliferation and survival.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-27-18-8-6-17(7-9-18)23-19-14-20(26-10-12-28-13-11-26)25-21(24-19)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRSDDVNKUAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



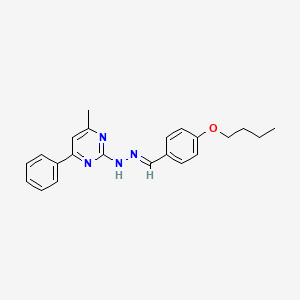
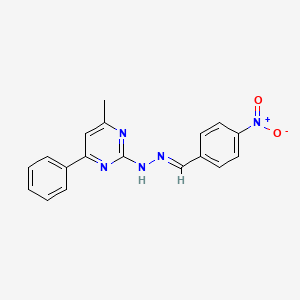


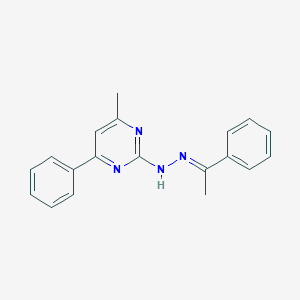
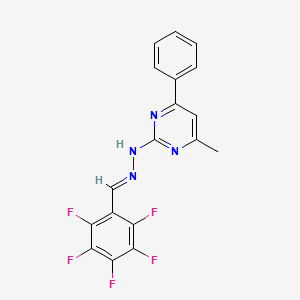
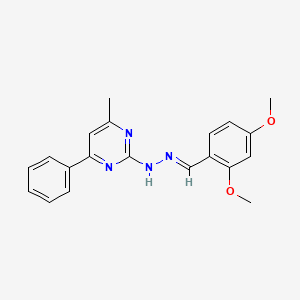

![4-[6-(4-nitrophenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B3843598.png)
![ethyl 4-[(4-methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843603.png)
![2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3843620.png)
![4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)
![1-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B3843634.png)
